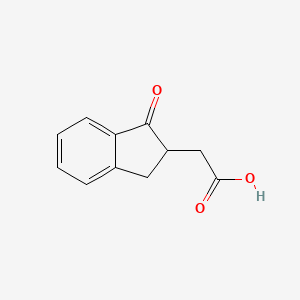
2-(2-phenylcyclohex-1-en-1-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-phenylcyclohex-1-en-1-yl)acetic acid is an organic compound with the molecular formula C14H16O2 and a molecular weight of 216.3 g/mol.
Preparation Methods
The synthesis of 2-(2-phenylcyclohex-1-en-1-yl)acetic acid typically involves the reaction of 2-phenylcyclohexanone with a suitable acetic acid derivative under acidic or basic conditions. The reaction conditions may vary depending on the desired yield and purity of the product. Industrial production methods often involve optimizing these reaction conditions to achieve high efficiency and scalability.
Chemical Reactions Analysis
2-(2-phenylcyclohex-1-en-1-yl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under suitable conditions.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions.
Scientific Research Applications
2-(2-phenylcyclohex-1-en-1-yl)acetic acid has numerous applications in scientific research, including:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-(2-phenylcyclohex-1-en-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
2-(2-phenylcyclohex-1-en-1-yl)acetic acid can be compared with similar compounds such as:
2-phenylcyclohexanone: A precursor in the synthesis of this compound.
Cyclohexanone derivatives: Compounds with similar structural features and chemical properties.
Phenylacetic acid derivatives: Compounds with similar functional groups and reactivity. The uniqueness of this compound lies in its specific structural arrangement and the resulting chemical and biological properties.
Properties
CAS No. |
111945-99-4 |
|---|---|
Molecular Formula |
C14H16O2 |
Molecular Weight |
216.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



